REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:7](=[O:12])C(Cl)(Cl)Cl)[NH:5][CH:6]=1.[NH3:13]>CC#N>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([NH2:13])=[O:12])[NH:5][CH:6]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 23° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the residue (silica gel, 0-100% EtOAc/hexanes)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.68 mmol | |
AMOUNT: MASS | 885 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |